molecular formula C11H12N2 B1450386 3-Methyl-5-o-tolyl-1H-pyrazole CAS No. 1239484-58-2

3-Methyl-5-o-tolyl-1H-pyrazole

Cat. No. B1450386
CAS RN: 1239484-58-2
M. Wt: 172.23 g/mol
InChI Key: BFKAVZKWTXSJGN-UHFFFAOYSA-N
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Description

“3-Methyl-5-o-tolyl-1H-pyrazole” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 2, and three carbon atoms .


Synthesis Analysis

Pyrazole compounds, including “3-Methyl-5-o-tolyl-1H-pyrazole”, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . A detailed synthesis process would require specific conditions and reagents, which are not provided in the available resources.


Molecular Structure Analysis

The molecular structure of “3-Methyl-5-o-tolyl-1H-pyrazole” consists of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The exact structure would depend on the position of the methyl and tolyl groups on the pyrazole ring.


Chemical Reactions Analysis

Pyrazole compounds, including “3-Methyl-5-o-tolyl-1H-pyrazole”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions, condensations with ketones and aldehydes, and dehydrogenative coupling reactions . The exact reactions that “3-Methyl-5-o-tolyl-1H-pyrazole” can undergo would depend on the specific conditions and reagents used.

Scientific Research Applications

Organic Synthesis

3-Methyl-5-o-tolyl-1H-pyrazole: serves as a versatile scaffold in organic synthesis. It’s often used as a starting material for the preparation of more complex heterocyclic systems. Due to its structural properties, it can undergo various chemical reactions, enabling the synthesis of a wide range of compounds with potential pharmaceutical applications .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential to act as a precursor in the synthesis of drug-like molecules. Its pyrazole core is a common motif in pharmaceuticals, and modifications to its structure can lead to new compounds with desirable biological activities .

Tautomerism Studies

The compound exhibits tautomerism, a phenomenon where compounds with the same molecular formula exist in multiple forms due to the transfer of a proton. Studying the tautomeric forms of 3-Methyl-5-o-tolyl-1H-pyrazole can provide insights into its reactivity and properties, which is crucial for designing synthetic strategies .

Reactivity and Catalysis

Research into the reactivity of 3-Methyl-5-o-tolyl-1H-pyrazole can lead to the development of new catalysts. For instance, its derivatives can be used to catalyze various organic reactions, potentially offering more efficient pathways for chemical synthesis .

Structural Analysis

The structural analysis of 3-Methyl-5-o-tolyl-1H-pyrazole and its derivatives can unravel the conformational preferences of these molecules. This is important for understanding how structure influences properties and reactivity, which is essential for the design of new materials and drugs .

Heterocyclic Synthesis

3-Methyl-5-o-tolyl-1H-pyrazole: is also used in the synthesis of condensed heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. These systems have various applications, including in the development of new pharmaceuticals with antituberculosis, antimicrobial, and anticancer properties .

Safety and Hazards

The safety data sheet for a similar compound, “Methyl 1H-pyrazole-3-carboxylate”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-methyl-3-(2-methylphenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-5-3-4-6-10(8)11-7-9(2)12-13-11/h3-7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKAVZKWTXSJGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-o-tolyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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